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Compound of Interest

Compound Name: Ethyl morpholine-2-carboxylate

Cat. No.: B012163 Get Quote

An In-Depth Technical Guide to Ethyl Morpholine-2-Carboxylate: Properties, Synthesis, and

Applications

Introduction
Ethyl morpholine-2-carboxylate is a heterocyclic organic compound featuring a morpholine

ring substituted at the 2-position with an ethyl ester group. The morpholine scaffold is a

cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its

favorable physicochemical properties that often impart improved aqueous solubility, metabolic

stability, and a desirable pharmacokinetic profile to drug candidates.[1][2] Its unique structure,

combining both an ether and a secondary amine functionality, allows for versatile chemical

modifications and interactions with biological targets.[3]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug

development professionals. It provides a detailed exploration of the molecular structure,

physicochemical properties, synthesis, reactivity, and applications of Ethyl Morpholine-2-
Carboxylate, grounding technical data with practical, field-proven insights.

Molecular Structure and Identification
The unambiguous identification of Ethyl morpholine-2-carboxylate is critical for its application

in synthesis and research. Its structure consists of a saturated six-membered morpholine ring

with the ethyl carboxylate group attached to the carbon atom adjacent to the oxygen atom.
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Molecular Structure of Ethyl morpholine-2-carboxylate

Caption: 2D structure of Ethyl morpholine-2-carboxylate.

Table 1: Chemical Identifiers

Identifier Value Source

IUPAC Name ethyl morpholine-2-carboxylate [4]

CAS Number 107904-06-3 [4]

Molecular Formula C₇H₁₃NO₃ [4]

SMILES CCOC(=O)C1CNCCO1 [4]

InChI

InChI=1S/C7H13NO3/c1-2-10-

7(9)6-5-8-3-4-11-6/h6,8H,2-

5H2,1H3

[4]

InChIKey
PTWKMUDNOPBYJO-

UHFFFAOYSA-N
[4]

Physicochemical Properties
The utility of Ethyl morpholine-2-carboxylate as a synthetic intermediate is largely defined by

its physical and chemical properties. It is a liquid at room temperature and possesses a boiling

point suitable for purification by vacuum distillation.

Table 2: Physicochemical Data
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Property Value Source

Molecular Weight 159.18 g/mol [4]

Physical State Liquid

Boiling Point 103 - 105 °C @ 1.0 mmHg

XLogP3 -0.3 [4]

Hydrogen Bond Donor Count 1 [4]

Hydrogen Bond Acceptor

Count
3 [4]

Rotatable Bond Count 2 [4]

Synthesis and Purification
The synthesis of substituted morpholines is a well-established field, often relying on the

cyclization of appropriate precursors. A modern and effective strategy for constructing the 2-

substituted morpholine core involves the base-catalyzed reaction of a suitable nitrogen-

containing precursor with a bifunctional electrophile.

One such advanced method involves the diastereoselective synthesis from a tosyl-oxazetidine

and an α-formyl carboxylate, which yields a morpholine hemiaminal that can be further

elaborated.[5] This approach offers high control over stereochemistry, which is crucial in drug

development.

Representative Synthetic Protocol
The following protocol is a representative example based on established methodologies for the

synthesis of the morpholine-2-carboxylate scaffold.[5]

Step 1: Reagent Preparation

Dissolve the starting materials, 2-tosyl-1,2-oxazetidine and ethyl 2-formylpropanoate, in an

appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under

an inert atmosphere (e.g., nitrogen or argon).
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Step 2: Base-Catalyzed Cyclization

Cool the reaction mixture to 0 °C in an ice bath.

Add a mild inorganic base, such as potassium carbonate (K₂CO₃), portion-wise to the stirred

solution.

Causality Insight:A mild base is chosen to deprotonate the α-formyl carboxylate, forming a

nucleophilic enolate, without promoting unwanted side reactions. The tosyl group on the

oxazetidine acts as both a protecting group and an activating group for the ring-opening.

Step 3: Reaction Monitoring

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

Step 4: Work-up and Extraction

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an

organic solvent like ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Step 5: Purification

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude

product.

Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate

in hexanes as the eluent, to yield the intermediate N-tosyl morpholine derivative.

Step 6: Deprotection (if necessary)
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The final N-H morpholine is typically obtained by removing the tosyl protecting group under

reducing conditions (e.g., using magnesium in methanol or other standard deprotection

methods).

Synthetic Workflow Diagram
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Caption: General workflow for the synthesis of the morpholine-2-carboxylate core.

Chemical Reactivity and Derivatization
Ethyl morpholine-2-carboxylate possesses two primary reactive sites: the secondary amine

(N-H) and the ethyl ester. This dual functionality makes it a highly versatile building block for

creating a library of derivatives.

Secondary Amine: The nitrogen atom is nucleophilic and can undergo a variety of

transformations, including N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig

amination), and reductive amination. The presence of the ring oxygen atom slightly reduces

the basicity and nucleophilicity of the amine compared to piperidine, a factor that can be

exploited for selective reactions.

Ethyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can be

hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, reduced to

a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), or converted

to amides by reacting with primary or secondary amines.

Potential Derivatization Pathwaysdot digraph "Derivatization_Pathways" { graph [rankdir="LR"];

node [shape=box, style="rounded,filled", fontname="Arial", color="#5F6368",

fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

// Central Molecule start [label="Ethyl\nMorpholine-2-carboxylate", shape=ellipse,

color="#4285F4", fillcolor="#FFFFFF"];

// Products acid [label="Morpholine-2-carboxylic Acid"]; alcohol [label="Morpholin-2-

ylmethanol"]; amide [label="Morpholine-2-carboxamide"]; n_alkyl [label="N-Alkyl Derivative"];

n_acyl [label="N-Acyl Derivative"];

// Edges with reaction conditions start -> acid [label="Hydrolysis\n(H⁺ or OH⁻)"]; start -> alcohol

[label="Reduction\n(e.g., LiAlH₄)"]; start -> amide [label="Aminolysis\n(R₂NH)"]; start -> n_alkyl

[label="Alkylation\n(R-X, Base)"]; start -> n_acyl [label="Acylation\n(RCOCl, Base)"]; }

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b012163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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